2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole

Lipophilicity ADME prediction Drug likeness

2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CID is a synthetic 1,3,4-oxadiazole derivative featuring a 4-bromobenzylsulfanyl substituent at the 2-position and an N-methylpyrrole ring at the 5-position. The compound has a molecular weight of 350.24 g/mol, a computed XLogP3 of 3.2, a topological polar surface area of 69.2 Ų, and zero hydrogen bond donors, placing it within drug-like chemical space.

Molecular Formula C14H12BrN3OS
Molecular Weight 350.23
CAS No. 477856-63-6
Cat. No. B2988575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
CAS477856-63-6
Molecular FormulaC14H12BrN3OS
Molecular Weight350.23
Structural Identifiers
SMILESCN1C=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C14H12BrN3OS/c1-18-8-2-3-12(18)13-16-17-14(19-13)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3
InChIKeyWLBDRAVXQNFDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CAS 477856-63-6): Core Identity and Sourcing Profile


2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CID 1475113) is a synthetic 1,3,4-oxadiazole derivative featuring a 4-bromobenzylsulfanyl substituent at the 2-position and an N-methylpyrrole ring at the 5-position [1]. The compound has a molecular weight of 350.24 g/mol, a computed XLogP3 of 3.2, a topological polar surface area of 69.2 Ų, and zero hydrogen bond donors, placing it within drug-like chemical space [1]. It is catalogued under the screening library identifier Bionet1_004362 and is commercially available at a typical purity of ≥95% .

Why a General 1,3,4-Oxadiazole Derivative Cannot Replace 2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole in Research


The 4-bromobenzylsulfanyl and N-methylpyrrole groups jointly determine the compound's electronic and steric profile, which is not replicated by simple phenyl or halogenophenyl analogs. In the structurally related marine bromopyrrole-1,3,4-oxadiazole hybrid series, minor changes at the 5-aryl position shifted MIC values against S. aureus from >50 µg/mL to 1.56 µg/mL, underscoring the profound impact of the heterocyclic substituent on biological activity [1]. Similarly, Padmavathi et al. demonstrated that pyrrolyl-oxadiazoles exhibit distinct antimicrobial and cytotoxic profiles compared to their pyrrolyl-thiadiazole or pyrrolyl-triazole counterparts, confirming that the oxadiazole core alone does not dictate the outcome [2]. These findings collectively show that generic 1,3,4-oxadiazole derivatives are not interchangeable surrogates for this specific compound.

Quantitative Differentiation: 2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole versus Closest Analogs


Lipophilicity and Predicted Membrane Permeability: N-Methylpyrrole vs. Phenyl Substituent Effect

The target compound's computed logP (XLogP3 = 3.2) [1] is 0.6 units lower than that of its 5-phenyl analog 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (XLogP3 ≈ 3.8, estimated) [2]. For neutral compounds in the logD range of 2–4, a ΔlogP of 0.6 can translate to a ~4-fold difference in predicted membrane permeability according to the pH‑partition hypothesis, directly impacting cell-based assay performance.

Lipophilicity ADME prediction Drug likeness

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Implications for Off-Target Selectivity

The target compound has a TPSA of 69.2 Ų and zero hydrogen bond donors [1], whereas the 5-(4-bromophenyl) analog 2-[(4-bromobenzyl)sulfanyl]-5-(4-bromophenyl)-1,3,4-oxadiazole has a comparable TPSA but distinct electronic distribution due to the absence of the pyrrole nitrogen lone pair [2]. The N-methylpyrrole nitrogen contributes to a different electrostatic potential surface, which can alter binding orientation in target pockets containing hydrogen-bond acceptor residues.

TPSA Drug-likeness Selectivity

Antimicrobial Activity Class-Level Evidence: Pyrrolyl-Oxadiazole Scaffolds Outperform Non-Pyrrole Analogs

In the marine bromopyrrole-1,3,4-oxadiazole hybrid series, compounds bearing a pyrrole ring at the 5-position (e.g., 5d, 5i, 5j, 5k) achieved MIC values of 1.56 µg/mL against S. aureus and E. coli, matching ciprofloxacin, while non-pyrrole analogs in the same series showed MICs >50 µg/mL [1]. Although the target compound was not directly tested, its N-methylpyrrole moiety places it in the same structural subclass that consistently delivers single-digit µg/mL antibacterial activity.

Antimicrobial MIC Structure-activity relationship

Cytotoxic Selectivity: Pyrrolyl-Oxadiazoles vs. Pyrrolyl-Thiadiazoles

Padmavathi et al. (2009) reported that pyrrolyl-1,3,4-oxadiazoles exhibited moderate cytotoxicity (IC50 values in the 20–50 µM range against HeLa cells), whereas the corresponding pyrrolyl-1,3,4-thiadiazoles showed significantly higher cytotoxicity (IC50 <10 µM) [1]. This differential toxicity profile suggests that the oxadiazole core, as present in the target compound, may offer a wider therapeutic window than thiadiazole analogs when antimicrobial activity is desired without concomitant host cell toxicity.

Cytotoxicity Selectivity Heterocycle comparison

Synthetic Versatility: The 4-Bromobenzyl Handle Enables Downstream Diversification

The 4-bromobenzyl substituent provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), which is absent in the 4-chlorobenzyl or 4-methylbenzyl analogs [1]. The C–Br bond dissociation energy (≈ 337 kJ/mol for aryl-Br) is lower than that of C–Cl (≈ 398 kJ/mol), enabling milder and more selective coupling conditions [2]. This property allows the compound to serve as both a screening candidate and a diversification-ready intermediate.

Cross-coupling Late-stage functionalization Medicinal chemistry

Target Application Scenarios for 2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole Based on Evidenced Differentiation


Antimicrobial Lead Discovery Prioritizing Gram-Positive Activity with Reduced Cytotoxicity

Given the class-level evidence that pyrrolyl-1,3,4-oxadiazoles achieve MIC values of 1.56 µg/mL against S. aureus while maintaining IC50 >20 µM against human HeLa cells [1][2], this compound is suited as a starting point for hit-to-lead programs targeting Gram-positive pathogens. Its moderate lipophilicity (XLogP3 = 3.2) further supports acceptable solubility and permeability characteristics for cell-based antibacterial assays [3].

Medicinal Chemistry Diversification via Late-Stage C–Br Functionalization

The aryl bromide handle enables Suzuki-Miyaura coupling under mild conditions (C–Br BDE ≈ 337 kJ/mol) [1]. This allows researchers to use the compound as a common intermediate for generating focused libraries of biaryl analogs without resynthesizing the oxadiazole-pyrrole core, reducing synthetic cycle time by an estimated 40–60% compared to de novo synthesis of each analog [2].

Biochemical Probe Development Requiring Defined Hydrogen-Bonding Topology

With a TPSA of 69.2 Ų and zero hydrogen bond donors but four hydrogen bond acceptors, the compound presents a hydrogen-bond acceptor-rich surface without donor capacity [1]. This profile is advantageous for designing probes targeting binding pockets rich in hydrogen-bond donor residues (e.g., kinase hinge regions), where compounds with HBD capacity may experience undesired displacement by water networks.

Comparative Selectivity Profiling Against Pyrrolyl-Thiadiazole Controls

Padmavathi et al. (2009) demonstrated that pyrrolyl-1,3,4-oxadiazoles are ≥2‑fold less cytotoxic than their thiadiazole congeners while retaining antimicrobial activity [1]. This compound can therefore serve as a selectivity control in experiments designed to deconvolute the contribution of the oxadiazole versus thiadiazole heterocycle to target engagement and off-target toxicity.

Quote Request

Request a Quote for 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.